2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4
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Overview
Description
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 is a deuterated derivative of 2-Bromo-2-(2-chlorophenyl)cyclohexanol. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 typically involves the bromination of 2-(2-chlorophenyl)cyclohexanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent cyclohexanol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-(2-chlorophenyl)cyclohexanol.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmacological studies to understand drug interactions and metabolic processes.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-(2-chlorophenyl)cyclohexanol: The non-deuterated version of the compound.
2-Bromocyclohexanol: A simpler analog without the chlorophenyl group.
2-Chlorocyclohexanol: A related compound with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling. This compound’s specific structure allows for selective interactions and applications in various scientific fields .
Properties
Molecular Formula |
C12H14BrClO |
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Molecular Weight |
293.62 g/mol |
IUPAC Name |
2-bromo-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14BrClO/c13-12(8-4-3-7-11(12)15)9-5-1-2-6-10(9)14/h1-2,5-6,11,15H,3-4,7-8H2/i1D,2D,5D,6D |
InChI Key |
OZDHYLYJRGYGEB-NMRLXUNGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2O)Br)Cl)[2H])[2H] |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
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